molecular formula C19H22N2O3S B14787140 N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester

N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester

Cat. No.: B14787140
M. Wt: 358.5 g/mol
InChI Key: MCSVVHVRYQWPDV-UHFFFAOYSA-N
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Description

N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester is a complex organic compound with a unique structure that combines a biphenyl group with an amino group and a methionine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester typically involves multiple steps. One common method includes the coupling of 5-amino-2-biphenylcarboxylic acid with L-methionine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester is unique due to the presence of the methionine moiety, which can introduce additional sulfur-containing functional groups. This can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

methyl 2-[(4-amino-2-phenylbenzoyl)amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C19H22N2O3S/c1-24-19(23)17(10-11-25-2)21-18(22)15-9-8-14(20)12-16(15)13-6-4-3-5-7-13/h3-9,12,17H,10-11,20H2,1-2H3,(H,21,22)

InChI Key

MCSVVHVRYQWPDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2

Origin of Product

United States

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